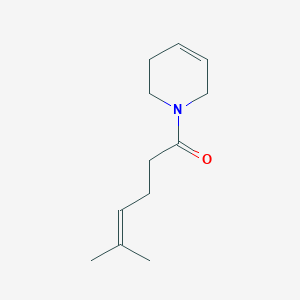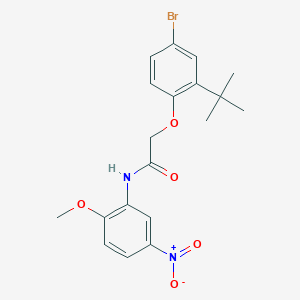
2-(4-bromo-2-(tert-butyl)phenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-(tert-butyl)phenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide, commonly known as BRD-7389, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development.
科学的研究の応用
Metabolic Pathways and Analytical Methods:
Acetaminophen Metabolism
A study by Mrochek et al. (1974) explores the metabolism of acetaminophen, revealing its metabolites through high-resolution liquid chromatography. Although not directly about the compound , the methodology and insights into metabolite profiling could be relevant for understanding similar compounds' metabolism and biotransformation pathways (Mrochek, Katz, Christie, & Dinsmore, 1974).
LC-MS/MS and GC-MS/MS Measurement
Trettin et al. (2014) discuss the measurement of paracetamol metabolites using advanced techniques, providing a model for assessing oxidative stress in humans. This approach could be informative for developing methods to analyze and understand the behavior of related complex organic compounds in biological systems (Trettin, Modun, Madunić, Vuković, Radman, Batkai, Thum, Jordan, & Tsikas, 2014).
Environmental and Health Implications:
Synthetic Phenolic Antioxidants (SPAs) in Pregnant Women
Du et al. (2019) study the prevalence, biotransformation, and maternal transfer of SPAs, focusing on their detection in maternal plasma, cord plasma, and placenta. The insights into the bioaccumulation and transfer of these compounds could be relevant for understanding similar synthetic compounds' environmental and health impacts (Du, Zhang, Lam, Pan, Huang, Chen, Lan, Li, Luo, & Zeng, 2019).
Synthetic Phenolic Antioxidants (SPAs) and Human Exposure
Wang and Kannan (2019) discuss the identification and exposure to SPAs like butylated hydroxytoluene (BHT) in urine. Although not directly about the specific compound , this study provides a perspective on human exposure assessment to synthetic antioxidants, potentially mirroring similar exposure patterns for related synthetic compounds (Wang & Kannan, 2019).
特性
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5/c1-19(2,3)14-9-12(20)5-7-16(14)27-11-18(23)21-15-10-13(22(24)25)6-8-17(15)26-4/h5-10H,11H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULPWRWDPLTNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2640751.png)
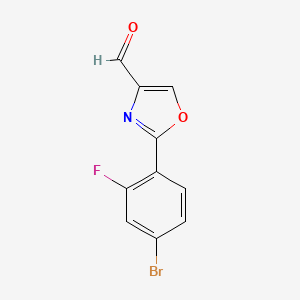
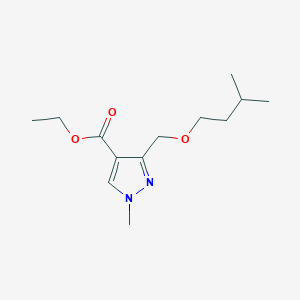
![N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2640758.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2640760.png)
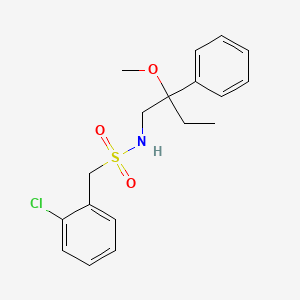
![2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2640762.png)
![2-{[3,5-dimethyl-1-(3-methylbutanoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2640763.png)
![Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2640765.png)
![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2640766.png)
![N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2640767.png)
![tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2640768.png)

